molecular formula C15H10O4 B1202244 9H-Xanthene-4-acetic acid, 9-oxo- CAS No. 35614-21-2

9H-Xanthene-4-acetic acid, 9-oxo-

Cat. No. B1202244
CAS RN: 35614-21-2
M. Wt: 254.24 g/mol
InChI Key: ABGYSGBNWQSGJD-UHFFFAOYSA-N
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Description

9H-Xanthene-4-acetic acid, 9-oxo-, belongs to the class of xanthones, which are oxygenated heterocycles known for their significant roles in medicinal chemistry due to their diverse biological activities. These activities are largely attributed to the tricyclic scaffold of xanthones, which varies depending on the nature and position of substituents. Xanthones are found in various plant families, notably the Guttiferae, and have been isolated mainly from African plants. Their biological activities include antimicrobial, cytotoxic, and enzyme inhibitory effects (Mazimba et al., 2013).

Synthesis Analysis

The synthesis of xanthones involves various strategies, focusing on constructing the xanthone core. Recent literature highlights the employment of both traditional and innovative methodologies in synthesizing xanthones, including drug-like azaxanthones. These strategies showcase the optimization of well-known procedures and the development of new methodologies, making xanthones and their isosteres a significant focus in organic synthesis towards lead discovery and optimization (Resende et al., 2020).

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Xanthenes and their derivatives are synthesized through various methodologies, showcasing their versatility in chemical reactions and synthesis. Maia et al. (2020) discussed the synthetic strategies to obtain xanthenes and their derivatives, highlighting the influence of different substituents at position 9 on their chemical and biological properties (Maia et al., 2020). Forastieri et al. (2020) reported a simple synthetic route for compounds containing the xanthenic moiety, emphasizing the wide spectrum of bioactivities associated with these derivatives (Forastieri et al., 2020).

Torregrosa-Chinillach and Chinchilla (2021) presented a metal-free photocatalytic oxidation method for synthesizing xanthones and related compounds, demonstrating the high yields obtained through this environmentally friendly approach (Torregrosa-Chinillach & Chinchilla, 2021).

Biological Activities

The biological activities of xanthene derivatives span across various therapeutic areas. Gul et al. (2022) explored the anticancer potential of xanthones, indicating their importance in developing treatments for cancer due to their diverse pharmacological importance (Gul et al., 2022). Pinto et al. (2005) reviewed the biological and pharmacological effects of natural and synthetic xanthone derivatives, emphasizing their significant antitumor activity and the modulation of specific targets like PKC (Pinto et al., 2005).

Environmental and Material Science Applications

Xanthenes have also been identified in environmental studies, such as the work by Bester and Theobald (2000), who reported the presence of xanthen-9-one in marine and estuarine waters, suggesting its use as a tracer for anthropogenic contamination (Bester & Theobald, 2000). This highlights the compound's relevance not only in biology and chemistry but also in environmental science.

Safety And Hazards

The safety and hazards associated with “9H-Xanthene-4-acetic acid, 9-oxo-” are not well-documented in the literature. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “9H-Xanthene-4-acetic acid, 9-oxo-” could include further investigation into its potential as an antitumor agent, as well as exploration of its chemical properties and reactions .

properties

IUPAC Name

2-(9-oxoxanthen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-13(17)8-9-4-3-6-11-14(18)10-5-1-2-7-12(10)19-15(9)11/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGYSGBNWQSGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189087
Record name Xanthenone-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Xanthene-4-acetic acid, 9-oxo-

CAS RN

35614-21-2
Record name Xanthenone-4-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035614212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthenone-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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